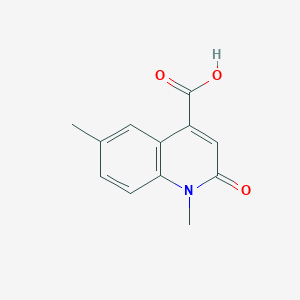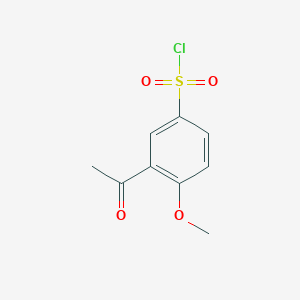![molecular formula C22H19FN4O2S B12123052 4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Let’s break it down:
Chemical Formula: CHFNOS
IUPAC Name: 4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation: Start with 4-fluoro-2-methylbenzenesulfonamide and react it with quinoxaline-2-amine in the presence of a Lewis acid catalyst (such as AlCl) to form the desired compound.
Reductive Amination: Alternatively, you can use 4-fluoro-2-methylbenzenesulfonyl chloride and quinoxaline-2-amine in the presence of a reducing agent (like NaBH) to achieve the same product.
Industrial Production:: The industrial synthesis typically involves the reductive amination method due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The sulfonamide group can be oxidized to a sulfone, enhancing its chemical reactivity.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents: NaBH, AlCl, SOCl, and more.
Major Products: The compound can form various derivatives, including sulfonyl chlorides and amine-substituted quinoxalines.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its sulfonamide moiety, which can interact with enzymes and receptors.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoxaline and sulfonamide functionalities sets it apart.
Similar Compounds: Other sulfonamides, quinoxalines, and related heterocyclic compounds.
Properties
Molecular Formula |
C22H19FN4O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-fluoro-2-methyl-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O2S/c1-14-7-10-17(11-8-14)24-21-22(26-19-6-4-3-5-18(19)25-21)27-30(28,29)20-12-9-16(23)13-15(20)2/h3-13H,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
HVPPCTMOMVRHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)

![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)

![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)

![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)

![5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-](/img/structure/B12123022.png)



![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12123045.png)
